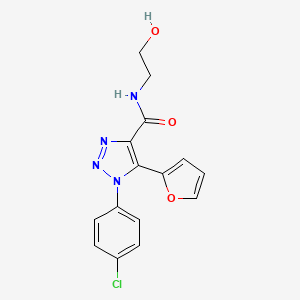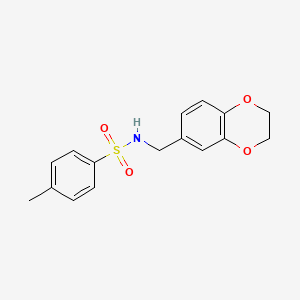![molecular formula C23H30N2O3S B5049134 N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2-ethylphenyl)methanesulfonamide](/img/structure/B5049134.png)
N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2-ethylphenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2-ethylphenyl)methanesulfonamide, also known as Boc-Pip-Mes, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2-ethylphenyl)methanesulfonamide involves the binding of the compound to sigma receptors, which are located in various tissues and organs, including the brain, heart, liver, and lungs. This binding results in the modulation of various signaling pathways, including the regulation of calcium ion channels, phospholipase C, and protein kinase C. These pathways play a critical role in regulating various physiological processes, including neurotransmission, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2-ethylphenyl)methanesulfonamide has been shown to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of cell proliferation and apoptosis, and the modulation of immune function. This compound has also been shown to exhibit potent analgesic and antipsychotic effects, making it a potential candidate for the treatment of various neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2-ethylphenyl)methanesulfonamide has several advantages for lab experiments, including its high potency and selectivity for sigma receptors, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, including its low solubility in water and its high cost.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2-ethylphenyl)methanesulfonamide, including the development of more efficient synthesis methods, the characterization of its binding affinity and selectivity for sigma receptors, and the investigation of its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, the study of N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2-ethylphenyl)methanesulfonamide in combination with other drugs and compounds may provide new insights into the regulation of sigma receptors and the development of novel therapeutic strategies.
Synthesemethoden
N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2-ethylphenyl)methanesulfonamide can be synthesized using various methods, including the reaction of N-Boc-piperidine with mesyl chloride and 2-ethylphenylamine, followed by benzyl bromide. Another method involves the reaction of Boc-piperidine with mesyl chloride, followed by the reaction with 2-ethylphenylamine and benzyl bromide. The synthesis of N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2-ethylphenyl)methanesulfonamide is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2-ethylphenyl)methanesulfonamide has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuropharmacology. This compound has been shown to exhibit potent and selective binding to sigma receptors, which are a class of proteins that play a critical role in regulating various physiological processes, including neurotransmission, cell proliferation, and apoptosis.
Eigenschaften
IUPAC Name |
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(2-ethylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3S/c1-3-21-11-7-8-12-22(21)25(29(2,27)28)18-23(26)24-15-13-20(14-16-24)17-19-9-5-4-6-10-19/h4-12,20H,3,13-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEKZCFYPMGXMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)N2CCC(CC2)CC3=CC=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-[6-methyl-3-(1-pyrrolidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5049063.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5049067.png)
![isopropyl 4-[(cyclopentylcarbonyl)amino]benzoate](/img/structure/B5049068.png)

![2-methyl-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5049085.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5049100.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5049106.png)
![4-{[N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B5049111.png)

![ethyl 4-[(5-nitro-2-pyridinyl)amino]benzoate](/img/structure/B5049118.png)

![2-[3-(isopropylthio)propoxy]naphthalene](/img/structure/B5049126.png)